2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol is a derivative of estradiol, an endogenous estrogen, which has been modified to enhance its pharmacological properties. Estradiol derivatives have been extensively studied due to their potential therapeutic applications in various diseases, including cancer. The modification of the estradiol molecule can lead to compounds with different biological activities, such as cytotoxicity against cancer cells, antiangiogenic properties, and proapoptotic activities12.
The mechanism of action of 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol derivatives involves several pathways. For instance, 2-Methoxy-3,17β-estradiol has shown cytotoxic effects in various cancer cell lines. This compound also exhibits antiangiogenic and proapoptotic activities, which are crucial in inhibiting tumor growth and inducing cancer cell death1. Another derivative, 2-Methoxy-3,17β-O,O-bis(sulfamoyl)estradiol, acts as a dual-function inhibitor targeting steroid sulfatase (STS) and carbonic anhydrase II (CAII), both of which are overexpressed in cancers. By inhibiting STS, it prevents the hydrolysis of steroid sulfates to estrones, reducing the main source of estrogens in tumors. The inhibition of CAII, which is highly expressed in red blood cells and several tumors, further contributes to its antiproliferative and antiangiogenic effects2.
The applications of 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol derivatives span across various fields, particularly in oncology. Clinical trials for 2-Methoxy-3,17β-estradiol are underway for conditions such as multiple myeloma, advanced solid tumors, metastatic breast, and prostate cancer1. The synthesis of radiolabeled derivatives like 2-[11C]methoxy-3,17β-estradiol allows for the measurement of pharmacokinetics and organ distribution in clinical trials, providing valuable information for drug development and therapy monitoring1. Additionally, the development of 2-[11C]methoxy-3,17β-O,O-bis(sulfamoyl)estradiol as a PET imaging agent enables the visualization of STS expression in cancers, aiding in the diagnosis and treatment planning2. The potent antiproliferative and antiangiogenic activities of these compounds, demonstrated in vitro and in vivo, highlight their potential as multitargeted anticancer agents2.
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: 141-46-8
CAS No.:
CAS No.: